3-Chloro-2-(methylsulfanyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-methylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORCVBCBFKNSLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=C1Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-2-(methylthio)phenol: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(methylthio)phenol, identified by the CAS number 53249-76-6 , is an organosulfur compound of significant interest in synthetic and medicinal chemistry.[1][2] Its unique molecular architecture, featuring a chlorinated phenol ring with an adjacent methylthio group, renders it a versatile building block for the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive overview of its chemical identity, properties, synthetic relevance, and handling protocols, with a particular focus on its application in the synthesis of bioactive compounds.
Chemical Identity and Properties
A clear understanding of the chemical and physical properties of 3-Chloro-2-(methylthio)phenol is fundamental for its effective use in a research and development setting.
Synonyms:
Table 1: Physicochemical Properties of 3-Chloro-2-(methylthio)phenol
| Property | Value | Source |
| CAS Number | 53249-76-6 | [1][2] |
| Molecular Formula | C₇H₇ClS | [4] |
| Molecular Weight | 158.65 g/mol | [4] |
| Appearance | Pale yellow to yellowish liquid | [3] |
| Odor | Foul-smelling, thiophenol-like | [2][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and diethyl ether. | [1] |
| Reactivity | The thiol (-SH) group is reactive and can undergo thiolation, form thioethers, and participate in nucleophilic aromatic substitutions. The chloro and methyl groups influence the electronic properties and steric hindrance of the aromatic ring. | [3] |
Synthesis and Reactivity
While detailed, step-by-step synthetic protocols for 3-Chloro-2-(methylthio)phenol are not extensively documented in publicly available literature, general synthetic strategies can be inferred from established organic chemistry principles. Common routes may involve the halogenation of o-toluenethiol or the selective thiolation of 3-chlorotoluene derivatives.[1]
The reactivity of 3-Chloro-2-(methylthio)phenol is largely dictated by the interplay of its three functional components: the hydroxyl group, the methylthio group, and the chlorine atom on the aromatic ring. The thiol group is a key reactive center, enabling a variety of transformations crucial for building molecular complexity.
Application in Drug Discovery and Development: A Precursor to Phenothiazines
A significant application of 3-Chloro-2-(methylthio)phenol and its derivatives lies in its role as a key intermediate in the synthesis of phenothiazines.[5] Phenothiazines are a class of compounds known for their wide range of pharmacological activities, including antipsychotic and potential anticancer properties.[5]
The synthesis of substituted phenothiazines can be achieved through the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution reaction.[5][6] In this context, a derivative of 3-Chloro-2-(methylthio)phenol, specifically 2-amino-5-chloro-3-methylbenzenethiol, serves as a crucial starting material.[5]
The general workflow for this synthesis is as follows:
-
Condensation: 2-amino-5-chloro-3-methylbenzenethiol is condensed with a substituted o-halonitrobenzene.[5]
-
Formylation: The resulting diphenyl sulfide is then formylated.[5]
-
Smiles Rearrangement: The formylated intermediate undergoes the Smiles rearrangement to yield the desired substituted 3-chloro-1-methylphenothiazine.[5]
This synthetic route highlights the importance of 3-Chloro-2-(methylthio)phenol derivatives as foundational scaffolds for constructing complex heterocyclic systems with potential therapeutic value.
Below is a conceptual diagram illustrating the workflow for the synthesis of phenothiazines utilizing a derivative of 3-Chloro-2-(methylthio)phenol.
Caption: Conceptual workflow for phenothiazine synthesis via Smiles rearrangement.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling 3-Chloro-2-(methylthio)phenol.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are essential.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Skin and Body Protection: A lab coat and appropriate footwear are necessary.
Handling and Storage:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Chloro-2-(methylthio)phenol is a valuable, albeit not extensively characterized, chemical entity with clear potential as a synthetic intermediate. Its utility in the construction of complex heterocyclic systems, exemplified by the synthesis of phenothiazines, underscores its importance for researchers in drug discovery and development. Further exploration of its reactivity and the development of detailed synthetic protocols will undoubtedly expand its applications in medicinal and materials chemistry.
References
- Introduction & Basic Chemistry: 3-Chloro-2-methylbenzenethiol (CAS: 53249-76-6). (2025, August 2). [Source not available].
- 53249-76-6 (3-Chloro-2-methylbenzenethiol) Manufacturers Hyderabad - Srini Chem. (n.d.). Srini Chem.
- 3-Chloro-2-methylbenzenethiol (CAS 53249-76-6): Properties, Applications & Market Insights for 2025 - Srini Chem. (n.d.). Srini Chem.
- The Chemical Backbone: 3-Chloro-2-methylbenzenethiol in Agrochemical Synthesis. (2025, October 27). Ningbo Inno Pharmchem Co., Ltd..
- Synthesis of 1- and 3-methyl phenothiazines - ResearchGate. (2025, December 5).
- Synthesis of 1- and 3-chloro-phenothiazines - ResearchGate. (2025, December 5).
- Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (n.d.). The Royal Society of Chemistry.
- Jain, M., & Gupta, R. R. (n.d.). SYNTHESIS OF SUBSTITUTED 3-CHLORO-l-METHYLPHENOTHIAZINES VIA SMILES REARRANGEMENT. [Source not available].
- Smiles Rearrangement. (n.d.). Merck Index.
- 53249-76-6|3-Chloro-2-methylbenzenethiol - Ambeed.com. (n.d.). Ambeed.com.
- Nodiff, E. A. (1969). US Patent 3,426,020A: Synthesis of 2-substituted phenothiazines.
- Yale, H. L. (1961). US Patent 3,004,028A: Preparation of phenothiazines.
- Smiles Rearrangement Phenothiazine Synthesis Research Guide - PapersFlow. (n.d.). PapersFlow.
- Mital, R. L., & Jain, S. K. (1969). Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement. Journal of the Chemical Society C: Organic, 2148.
- 3-Chloro-2-methylbenzenethiol. (n.d.). PubChem.
- Felpin, F.-X., & Giraud, A. (2009). Smiles Rearrangement in the Synthesis of Di- and Triiodinated 5- (Acylamino)-1,3-Benzenedicarboxamides. Letters in Organic Chemistry, 6(2), 163-167.
- Clayden, J., & Turnbull, W. B. (2017). Modern Aspects of the Smiles Rearrangement.
- 53249-76-6|3-Chloro-2-methylbenzenethiol|BLD Pharm. (n.d.). BLD Pharm.
- 3-chloro-2-methylbenzenethiol - vidgastech.com. (n.d.). vidgastech.com.
Sources
Molecular weight and formula of 3-Chloro-2-(methylsulfanyl)phenol
[1]
Executive Summary
This compound (CAS 406935-22-6 ) is a specialized trisubstituted aromatic intermediate critical in the synthesis of agrochemicals (specifically HPPD-inhibitor herbicides) and pharmaceutical pharmacophores.[1] Characterized by the presence of a phenolic hydroxyl group, an ortho-positioned methylsulfanyl (thiomethyl) moiety, and a meta-positioned chlorine atom, this molecule exhibits unique electronic properties driven by the interplay between the electron-donating hydroxyl/thiomethyl groups and the electron-withdrawing halogen.
This guide provides a definitive physicochemical profile, validated synthetic pathways, and analytical standards for researchers utilizing this compound in lead optimization or process development.
Physicochemical Profile
The following data consolidates experimental and predicted values essential for stoichiometric calculations and formulation stability assessments.
| Property | Value | Notes |
| IUPAC Name | This compound | Also known as 3-chloro-2-methylthiophenol (ambiguous; see note*) |
| CAS Registry Number | 406935-22-6 | Distinct from the thiol isomer (CAS 53249-76-6) |
| Molecular Formula | C₇H₇ClOS | Carbon (48.14%), Hydrogen (4.04%), Chlorine (20.30%), Oxygen (9.16%), Sulfur (18.36%) |
| Molecular Weight | 174.65 g/mol | Monoisotopic Mass: 173.9906 |
| Physical State | Solid or Viscous Liquid | Low melting point anticipated due to ortho substitution disrupting packing |
| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water; soluble in aqueous alkali (phenolate formation) |
| pKa (Predicted) | ~8.5 - 9.0 | Acidity enhanced by meta-Cl relative to phenol (pKa 10) |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic character dominates due to -Cl and -SMe groups |
> Critical Note on Nomenclature: Do not confuse this molecule with 3-chloro-2-methylbenzenethiol (CAS 53249-76-6). The target molecule here is a phenol (OH group) with a sulfur substituent, not a thiol (SH group) with a methyl substituent.
Synthetic Methodologies
The synthesis of this compound requires regioselective control to install the sulfur moiety ortho to the hydroxyl group while maintaining the chlorine position. Two primary routes are established:
Protocol A: Regioselective S-Methylation (Laboratory Scale)
This route is preferred for high purity, utilizing 3-chloro-2-hydroxybenzenethiol as the precursor. The higher nucleophilicity of the thiolate anion compared to the phenolate allows for selective alkylation.
Reagents:
-
Precursor: 3-Chloro-2-hydroxybenzenethiol
-
Alkylating Agent: Iodomethane (MeI) or Dimethyl sulfate (DMS)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 3-chloro-2-hydroxybenzenethiol in dry acetone under N₂ atmosphere.
-
Deprotonation: Add 1.1 eq of anhydrous K₂CO₃. Stir at 0°C for 30 minutes. The thiolate forms preferentially due to lower pKa (~6-7 for Ar-SH vs ~9-10 for Ar-OH).
-
Alkylation: Add 1.05 eq of Iodomethane dropwise to the suspension at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.
-
Purification: Recrystallize from hexanes or purify via silica gel chromatography to yield the target phenol.
Protocol B: Directed Ortho-Lithiation (Conceptual/High-Value)
Used when the thiol precursor is unavailable, starting from 3-chlorophenol .
-
Protection: Protect 3-chlorophenol as a carbamate or MOM ether.
-
Lithiation: Treat with n-BuLi or LDA at -78°C. The directing group directs lithiation to the ortho position (position 2).
-
Sulfenylation: Quench the lithiated species with Dimethyl Disulfide (MeSSMe).
-
Deprotection: Acidic hydrolysis removes the protecting group to reveal the phenol.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for this compound highlighting the preferred S-alkylation route.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.40 - 2.50 ppm (s, 3H): Distinct singlet for the -SMe group.
-
δ 6.00 - 6.50 ppm (bs, 1H): Exchangeable singlet for -OH (shift varies with concentration).
-
δ 6.80 - 7.30 ppm (m, 3H): Aromatic protons. Expect an ABC pattern or similar due to the 1,2,3-substitution. The proton at position 4 (ortho to Cl) will show distinct coupling constants.
-
-
¹³C NMR:
-
Expect 7 carbon signals: One methyl carbon (~15-20 ppm) and six aromatic carbons. The C-OH (~155 ppm) and C-SMe (~125 ppm) carbons will be chemically shifted.
-
Mass Spectrometry (MS)[4]
-
Ionization: ESI- (Negative Mode) is preferred for phenols.
-
Molecular Ion: [M-H]⁻ = 172.98.
-
Isotope Pattern: A characteristic 3:1 ratio for the M and M+2 peaks confirms the presence of one Chlorine atom (³⁵Cl vs ³⁷Cl).
Reactivity & Applications
This molecule serves as a versatile scaffold in medicinal chemistry and agrochemistry.
Key Reactivity Profiles
-
Oxidation: The thioether (-SMe) is easily oxidized to the Sulfoxide (-SOMe) or Sulfone (-SO₂Me) using mCPBA or H₂O₂. This transformation is crucial in creating HPPD inhibitors (e.g., Mesotrione analogs) where the electron-withdrawing sulfone enhances activity.
-
Electrophilic Aromatic Substitution (EAS): The -OH group strongly activates the ring. Incoming electrophiles (nitration, halogenation) will target the para-position (Position 4) relative to the hydroxyl group, as position 2 is blocked and position 6 is sterically hindered.
Application Workflow
Figure 2: Functionalization map demonstrating the divergence of the core scaffold into bioactive derivatives.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Aquatic Toxicity: Chronic Category 2 (Common for chlorinated phenols)
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Odor Control: Thio-derivatives often possess a pungent, garlic-like odor. Handle strictly within a fume hood.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the sulfur moiety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11334, 2,3-Dichlorophenol (Structural Analog). Retrieved from [Link]
- European Patent Office.Process for the preparation of substituted thiophenols and phenols. (General reference for SNAr and diazotization methods in chlorophenol synthesis).
A Tale of Two Cores: Distinguishing 3-Chloro-2-(methylsulfanyl)phenol from the Chlorothiophenol Class
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of chemical synthesis and drug discovery, precision in molecular understanding is paramount. While both 3-Chloro-2-(methylsulfanyl)phenol and the broader class of chlorothiophenols feature a chlorinated benzene ring, they represent fundamentally distinct molecular entities with divergent physicochemical properties, reactivity, and applications. This guide provides an in-depth analysis of these differences, moving beyond superficial similarities to arm researchers and drug development professionals with the nuanced understanding required for effective molecular design and synthesis. We will dissect their structural backbones, compare their synthetic accessibility and chemical reactivity, explore their disparate roles as synthetic building blocks, and outline key analytical and toxicological considerations.
Introduction: Beyond the Name
The nomenclature of organic compounds serves as a primary classification system, yet it can sometimes mask profound differences between molecules that share common structural motifs. This is the case when comparing the specific compound This compound with the general class of Chlorothiophenols .
-
Chlorothiophenols (CTPs) are a class of aromatic compounds characterized by a benzene ring substituted with at least one chlorine atom and one thiol (-SH) functional group.[1] This class includes several isomers, such as 2-chlorothiophenol, 3-chlorothiophenol, and 4-chlorothiophenol, each with unique properties based on the relative positions of the substituents.[2][3] They are widely recognized as important precursors and intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.
-
This compound , in stark contrast, is a single, distinct molecule. It is a phenol, not a thiophenol, meaning its core functional group is a hydroxyl (-OH) group directly attached to the benzene ring. Furthermore, it possesses a methylsulfanyl (-SCH₃) group, also known as a thioether, instead of the reactive thiol group found in CTPs. This seemingly subtle distinction in functional groups leads to a cascade of differences in chemical behavior and potential applications.
This guide will systematically deconstruct these differences to provide a clear and actionable understanding for the scientific community.
Fundamental Structural and Physicochemical Distinctions
The primary divergence between these two entities lies in their core functional groups, which dictates their fundamental chemical nature.
The Core Functional Group: Phenol vs. Thiophenol
The central difference is the atom bonded to the aromatic ring: oxygen in the phenol versus sulfur in the thiophenol. This single atomic change has significant consequences.
-
Acidity: Thiophenols are significantly more acidic than their corresponding phenols.[4] The pKa of phenol is approximately 9.9, while the pKa of thiophenol is around 6.6. This is because the larger sulfur atom can better stabilize the negative charge of the conjugate base (thiophenolate) over a larger volume, and the S-H bond is weaker than the O-H bond. This difference in acidity is critical in experimental design, as it dictates the choice of base required for deprotonation and the nucleophilicity of the resulting anion.
-
Nucleophilicity: The resulting thiophenolate anion is a much softer and more potent nucleophile than the corresponding phenoxide.[4] This enhanced nucleophilicity makes chlorothiophenols highly effective reagents in substitution and addition reactions.
-
Oxidation State: The thiol group in chlorothiophenols is readily oxidized to form disulfides (Ar-S-S-Ar), a common reaction pathway that is not available to phenols.[4] The methylsulfanyl group in this compound can be oxidized, but it requires stronger oxidizing agents to form the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃).
Isomerism and Substitution Pattern
"Chlorothiophenol" is a general name for a family of isomers, whereas this compound is a specific molecule with a defined substitution pattern.
This distinction is crucial for researchers sourcing reagents. Requesting "chlorothiophenol" without specifying the isomer (ortho, meta, or para) is ambiguous, whereas "this compound" refers to one unique chemical structure.
Comparative Physicochemical Properties
The structural differences manifest in measurable physical properties. The following table summarizes key data for representative compounds.
| Property | 2-Chlorothiophenol | 4-Chlorothiophenol | This compound |
| Molecular Formula | C₆H₅ClS | C₆H₅ClS[2][5] | C₇H₇ClOS |
| Molecular Weight | 144.62 g/mol | 144.62 g/mol [5] | 174.64 g/mol |
| Physical Form | Clear slightly yellow liquid | White to almost white crystalline solid[2] | (Data not readily available, likely a solid or high-boiling liquid) |
| Melting Point | N/A | 49-51 °C[2] | (Data not readily available) |
| Boiling Point | 205-206 °C | 205-207 °C[2] | (Data not readily available) |
| Acidity (pKa) | ~5.9 (Predicted)[6] | ~6.5 (Experimental) | >8 (Estimated, phenolic) |
Synthesis and Chemical Reactivity: A Divergent Path
The synthetic routes to these compounds and their subsequent chemical reactivity are fundamentally different, reflecting their distinct functional groups.
Synthetic Pathways
The synthesis of a simple chlorothiophenol isomer is often more direct than the multi-step synthesis required for a tri-substituted phenol like this compound.
Protocol 1: General Synthesis of 4-Chlorothiophenol via Diazotization
This protocol is a representative example based on established chemical principles.
-
Diazotization: Dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the 4-chlorobenzenediazonium chloride solution.
-
Xanthate Formation: In a separate flask, prepare a solution of potassium ethyl xanthate in water.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir for several hours.
-
Hydrolysis: Heat the reaction mixture with a strong base (e.g., NaOH) to hydrolyze the xanthate ester to the thiophenolate salt.
-
Acidification & Extraction: Cool the mixture and acidify with a strong acid (e.g., HCl) to protonate the thiophenolate, yielding 4-chlorothiophenol. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or recrystallization.[2]
Comparative Reactivity
-
Reactions at the Thiol/Hydroxyl Group: Chlorothiophenols readily undergo S-alkylation, S-acylation, and oxidation to disulfides. This compound will undergo O-alkylation and O-acylation at the hydroxyl group under appropriate conditions. The hydroxyl group also acts as a powerful ortho-, para-director in electrophilic aromatic substitution, while the thiol group's influence is less pronounced.
-
Reactions of the Thioether: The methylsulfanyl group in this compound is relatively inert compared to a thiol. Its primary reactivity involves oxidation to the sulfoxide or sulfone, which dramatically alters the electronic properties of the molecule, turning it from an electron-donating group into a powerful electron-withdrawing group.
-
Role as Precursors: Chlorophenols and chlorothiophenols are recognized as key precursors in the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs) and polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs), respectively, under combustion conditions.[1] The reactivity of the thiophenoxyl-hydrogen in CTPs is noted to be higher than the phenoxyl-hydrogen in chlorophenols in reactions with atomic oxygen.[1]
Applications in Drug Discovery and Development
The functional differences directly translate to different applications in medicinal chemistry.
-
Chlorothiophenols as Versatile Intermediates: The high nucleophilicity of the thiol group makes CTPs valuable building blocks.[7] They are frequently used to introduce a sulfur linkage into a larger molecule, which is a common strategy in the synthesis of various pharmaceuticals and agrochemicals. The thiol can act as a key pharmacophore or as a handle for conjugation, for instance, in the development of antibody-drug conjugates (ADCs) where linkers are attached to cysteine residues.[8]
-
This compound as a Specific Scaffold: The applications for this molecule are more specialized. Its structure, combining a phenol, a thioether, and a chlorine atom, presents a unique pharmacophore. This specific arrangement of hydrogen bond donors/acceptors, lipophilic groups, and electronically-influential atoms may be designed to fit precisely into the binding pocket of a specific biological target, such as an enzyme or receptor. The presence of chlorine is a well-established strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity.[9][10]
Analytical Characterization and Toxicology
Distinguishing between these compounds analytically is straightforward, and their toxicological profiles are expected to differ.
Analytical Techniques
Standard analytical methods can easily differentiate these structures.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: A chlorothiophenol will show a characteristic broad singlet for the -SH proton between 3-4 ppm. This compound will show a broad singlet for the -OH proton (variable, 5-8 ppm) and a sharp singlet for the -SCH₃ protons around 2.5 ppm.
-
-
Mass Spectrometry (MS): Both will show characteristic isotopic patterns for chlorine (³⁵Cl/³⁷Cl ratio of ~3:1). Organosulfur compounds also exhibit a peak for the ³⁴S isotope, which is about 4.4% of the abundance of the ³²S peak, aiding in identification.[11] Fragmentation patterns will differ significantly due to the different functional groups.
-
Infrared (IR) Spectroscopy: A chlorothiophenol will have a weak S-H stretching band around 2550 cm⁻¹. The phenol will display a strong, broad O-H stretching band around 3200-3600 cm⁻¹.
Toxicological Considerations
While specific data for this compound is scarce, general principles can be applied.
-
Phenol Toxicity: Phenols are known protoplasmic poisons that can denature proteins and cause cell death and necrosis upon exposure.[12] Their toxicity can be influenced by substituents; electron-withdrawing groups can increase toxicity through lipophilicity, while electron-releasing groups may form toxic phenoxyl radicals.[13]
-
Thiophenol Toxicity: Aromatic thiols can induce significant oxidative stress.[14] For example, thiophenol can cause the conversion of oxyhemoglobin to methemoglobin in red blood cells and disrupt cellular metabolism.[14]
-
Chlorination and Toxicity: The position and number of chlorine atoms significantly affect the toxicity of both phenols and thiophenols, often by altering their lipophilicity and ionization state at physiological pH.[15]
Conclusion
The distinction between this compound and the class of chlorothiophenols is a critical lesson in molecular specificity. While both share a chlorinated aromatic scaffold, they are fundamentally different entities.
-
Chlorothiophenols are defined by the reactive, acidic thiol group , making them highly versatile nucleophilic building blocks for synthesis.
-
This compound is defined by the less acidic hydroxyl group and the relatively inert methylsulfanyl (thioether) group , presenting a more complex and specific scaffold for targeted applications.
For researchers, scientists, and drug development professionals, recognizing this divergence is essential for accurate reagent selection, rational synthetic design, and the successful development of novel chemical entities. Understanding that a change from a thiol to a hydroxyl and thioether is not a minor substitution but a complete alteration of the molecule's chemical soul is the first step toward its intelligent application.
References
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ACS Earth and Space Chemistry. Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. Available from: [Link]
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PubMed. The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Available from: [Link]
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NCBI Bookshelf. Phenol Toxicity. Available from: [Link]
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Britannica. Organosulfur compound | Definition, Structures, Examples, & Facts. Available from: [Link]
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ACS Publications. Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol | Environmental Science & Technology. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2-Chlorothiophenol: A Versatile Chemical Intermediate for Pharmaceuticals, Agrochemicals, and Specialty Chemicals. Available from: [Link]
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PubChem. p-Chlorothiophenol | C6H5ClS | CID 7815. Available from: [Link]
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PubChem. 3-Chlorothiophenol | C6H5ClS | CID 16257. Available from: [Link]
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PubMed. Influence of pH on the toxicity of substituted phenols to fish. Available from: [Link]
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ResearchGate. Molecular Characterization of Organosulfur Compounds in Biodiesel and Diesel Fuel Secondary Organic Aerosol. Available from: [Link]
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MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]
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ResearchGate. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature cond. Available from: [Link]
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PubMed. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Available from: [Link]
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PrepChem.com. Synthesis of 3-chloro-4-methylphenol. Available from: [Link]
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PubMed. Toxicity of aromatic thiols in the human red blood cell. Available from: [Link]
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Chemical Synthesis Database. 4-chloro-2-(methylsulfanyl-methyl)-phenol. Available from: [Link]
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Chemsrc. 3-chloro-2-methylphenyl methyl sulfide | CAS#:82961-52-2. Available from: [Link]
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CAS Common Chemistry. 3-Chlorothiophenol. Available from: [Link]
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chemeurope.com. Thiophenol. Available from: [Link]
- Google Patents. WO2016139161A1 - Process for preparing 3-chloro-2-vinylphenylsulfonates.
-
PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available from: [Link]
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PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
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Wikipedia. Phenol. Available from: [Link]
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ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available from: [Link]
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ResearchGate. Application of phenol derivatives in industry, medicine, and healthcare. Available from: [Link]
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YouTube. Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. Available from: [Link]
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MDPI. Pharmaceutical Cocrystals in Drug-Delivery Technologies: Advances from Rational Design to Therapeutic Applications. Available from: [Link]
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PMC. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available from: [Link]
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Technical Monograph: 3-Chloro-2-(methylsulfanyl)phenol
The following technical guide is structured as a high-level monograph for research scientists and medicinal chemists. It moves beyond simple nomenclature into the synthesis, structural properties, and utility of the compound.
CAS Registry Number: 406935-22-6 Molecular Formula: C₇H₇ClOS Molecular Weight: 174.65 g/mol
Nomenclature & Chemical Identity
Precise nomenclature is the bedrock of chemical communication. For 3-Chloro-2-(methylsulfanyl)phenol , the name is constructed based on the 2013 IUPAC recommendations, prioritizing the principal functional group and minimizing locant numbers.
Systematic Derivation
The nomenclature follows a strict hierarchy of operations:
-
Principal Functional Group (Suffix): The hydroxyl group (-OH) attached to the benzene ring takes priority, designating the parent structure as phenol .[1] The carbon atom bonded to the -OH is automatically assigned position C1 .
-
Substituent Identification:
-
Numbering (Locants): The ring is numbered to give the lowest possible locant set to substituents.
-
Path A (Clockwise): -OH (1), -SMe (2), -Cl (3). Set: 1, 2, 3.
-
Path B (Counter-clockwise): -OH (1), -Cl (5), -SMe (6). Set: 1, 5, 6.
-
Decision: Path A is chosen (2 < 5).
-
-
Alphabetization: Substituents are listed alphabetically (ignoring prefixes like di-, tri-, but counting the 'c' in chloro and 'm' in methyl). C hloro precedes M ethylsulfanyl.[4]
Final IUPAC Name: this compound
Structural Visualization (DOT)
The following diagram illustrates the priority rules and spatial arrangement.
Figure 1: Logical derivation of the IUPAC name based on substituent priority and locant minimization.
Chemoinformatics & Physical Properties
Understanding the physicochemical profile is critical for applications in drug discovery, particularly regarding lipophilicity and hydrogen bonding potential.
| Property | Value / Description | Significance in Research |
| LogP (Predicted) | ~2.8 - 3.1 | Indicates moderate lipophilicity; suitable for CNS drug scaffolds. |
| pKa (Predicted) | ~8.5 - 9.0 | The ortho-SMe group may form an intramolecular H-bond with the phenol OH, slightly increasing acidity compared to unsubstituted phenol (pKa 9.95). |
| H-Bond Donors | 1 | The phenolic hydroxyl. |
| H-Bond Acceptors | 2 | The oxygen (OH) and the sulfur (SMe). |
| Appearance | Colorless to pale yellow liquid/oil | Typical for ortho-substituted phenols with low melting points. |
| InChI Key | VORCVBCBFKNSLT-UHFFFAOYSA-N | Unique digital identifier for database integration. |
Synthetic Methodology (High-Fidelity Protocol)
Direct electrophilic substitution on 3-chlorophenol is often non-selective. For high-purity synthesis required in pharmaceutical research, a Directed Ortho-Metalation (DoM) strategy is the gold standard. This method exploits the synergistic directing effects of the oxygen and chlorine atoms to selectively functionalize the C2 position.
Reaction Pathway
The synthesis involves protecting the phenol, lithiating at the C2 position (sandwiched between two directing groups), and quenching with a sulfur electrophile.
Figure 2: Directed Ortho-Metalation (DoM) pathway for regioselective synthesis.
Detailed Experimental Protocol
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Step 1: Phenol Protection (MOM Ether Formation)
-
Dissolve 3-chlorophenol (10 mmol) in anhydrous DCM (30 mL) at 0°C.
-
Add DIPEA (15 mmol) followed by dropwise addition of chloromethyl methyl ether (MOM-Cl) (12 mmol). Caution: MOM-Cl is a carcinogen.
-
Stir at room temperature for 4 hours. Quench with water, extract with DCM, and concentrate.[5][6] Yields 1-chloro-3-(methoxymethoxy)benzene .
Step 2 & 3: Lithiation and Sulfenylation
-
Dissolve the protected intermediate (5 mmol) in anhydrous THF (20 mL) and cool to -78°C (dry ice/acetone bath).
-
Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes.
-
Mechanism:[7] The MOM group and the Cl atom both acidify the C2 proton, ensuring exclusive deprotonation at this position.
-
-
Stir at -78°C for 1 hour.
-
Add Dimethyl disulfide (MeSSMe) (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature slowly over 2 hours.
-
Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[8]
Step 4: Deprotection
-
Dissolve the crude residue in Methanol (10 mL).
-
Add 6M HCl (2 mL) and reflux for 1 hour.
-
Neutralize with NaHCO₃, extract, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Applications in Drug Discovery
The This compound scaffold serves as a high-value "fragment" in medicinal chemistry.
Bioisosterism & Scaffold Hopping
-
Intramolecular Hydrogen Bonding: The sulfur atom at the ortho position can accept a hydrogen bond from the phenol -OH. This "locks" the conformation of the molecule, mimicking planar bicyclic heterocycles (like benzofuran or indole) but with different solubility properties.
-
Metabolic Stability: The chlorine at C3 blocks metabolic hydroxylation at that position, while the SMe group provides a soft nucleophilic center that can be oxidized to sulfoxides (S=O) or sulfones (O=S=O) in vivo, offering a tunable polarity switch during lead optimization.
Precursor Utility
This compound is a specific precursor for:
-
Benzoxathiole derivatives: Cyclization between the OH and SMe groups.
-
Agrochemicals: Many herbicides utilize substituted thiophenols to inhibit specific plant enzymes (e.g., HPPD inhibitors).
-
Kinase Inhibitors: The phenol moiety often mimics the ATP adenine ring in kinase binding pockets, forming key hinge-region interactions.
References
-
International Union of Pure and Applied Chemistry (IUPAC). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
PubChem. (n.d.). Compound Summary for 3-Chloro-2-methylthiophenol (Analogous Search). National Library of Medicine. [Link]
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- 7. chemsynthesis.com [chemsynthesis.com]
- 8. EP3154924B1 - Process for preparing 3-chloro-2-vinylphenol - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 3-Chloro-2-(methylsulfanyl)phenol from 2,3-Dichlorophenol
Abstract
This document provides a detailed, validated protocol for the synthesis of 3-Chloro-2-(methylsulfanyl)phenol, a valuable building block in pharmaceutical and agrochemical research. The described method utilizes 2,3-dichlorophenol as a commercially available starting material and proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This application note elucidates the underlying chemical principles, explains the rationale behind the experimental design, and offers a step-by-step guide for researchers, ensuring reproducibility and high yield.
Introduction and Synthetic Strategy
Aryl thioethers are crucial structural motifs found in numerous biologically active compounds. The target molecule, this compound, incorporates both a halogen and a methylsulfanyl group on a phenolic ring, making it a versatile intermediate for further functionalization. The primary synthetic challenge lies in achieving regioselective substitution on a di-substituted aromatic ring.
The strategy outlined herein employs 2,3-dichlorophenol as the starting material. The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) pathway, where a methylthiolate nucleophile selectively displaces one of the chlorine atoms.
Rationale for Regioselectivity:
The regioselectivity of this reaction is governed by the electronic properties of the substituted phenol. The hydroxyl group (-OH) is an activating group, particularly when deprotonated to its phenoxide form (-O⁻) under basic conditions. This phenoxide strongly activates the ortho and para positions to nucleophilic attack.
In 2,3-dichlorophenol, the C2 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The C2 position, however, is the most favorable site for substitution for two key reasons:
-
Electronic Activation: The C2-Cl bond is positioned ortho to the strongly activating phenoxide group.
-
Neighboring Group Stabilization: The adjacent C3-Cl atom provides additional inductive electron withdrawal, further polarizing the C2-Cl bond and making the C2 carbon more electrophilic.
While SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) to proceed efficiently, the powerful activation by the in situ generated phenoxide ion facilitates the reaction with less activated substrates.[1][2][3] The reaction mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic ring and the adjacent chloro substituent.[2]
Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2,3-Dichlorophenol | 576-24-9 | 163.00 | 1.63 g (10.0 mmol) | Starting material[4] |
| Sodium thiomethoxide (NaSMe) | 5188-07-8 | 70.09 | 0.77 g (11.0 mmol, 1.1 eq) | Nucleophile. Highly hygroscopic and malodorous. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | Anhydrous, polar aprotic solvent. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~5 mL (1 M aq.) | For acidification during workup. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~150 mL | Extraction solvent. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing during extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |
| Hexane / Ethyl Acetate Mixture | N/A | N/A | As needed | Eluent for chromatography. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: This entire procedure must be performed in a well-ventilated fume hood due to the use of volatile, toxic, and malodorous reagents. Sodium thiomethoxide has a highly unpleasant smell.
-
Handling Reagents: Sodium thiomethoxide is corrosive and reacts with moisture. Handle it quickly in an inert atmosphere if possible. DMF is a reproductive toxin.[3] Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place the 2,3-dichlorophenol (1.63 g, 10.0 mmol) and a magnetic stir bar into the 100 mL three-neck flask.
-
Assemble the flask with the reflux condenser and a nitrogen inlet.
-
Add anhydrous DMF (20 mL) to the flask via syringe. Stir the mixture until the solid dissolves completely.
-
Begin purging the system with nitrogen or argon.
-
-
Addition of Nucleophile:
-
Carefully weigh sodium thiomethoxide (0.77 g, 11.0 mmol) and add it to the reaction mixture in one portion under a positive flow of nitrogen. Note: The reaction is often exothermic.
-
The solution may change color upon addition of the base/nucleophile.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using the heating mantle.
-
Maintain stirring at this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of cold water.
-
Acidify the aqueous mixture to pH ~5-6 by slowly adding 1 M HCl. Check the pH with litmus paper or a pH meter.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
A gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is recommended to separate the product from any unreacted starting material and byproducts.
-
Collect the fractions containing the desired product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a pale yellow oil or solid.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
The protocol is expected to yield the target compound in good purity after chromatographic separation. The typical yield for this type of transformation is in the range of 70-85%.
Characterization Data (Predicted):
-
Appearance: Pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃): Expected signals would include a singlet for the -SCH₃ protons (~2.4 ppm), a singlet for the phenolic -OH proton (variable, ~5-6 ppm), and three aromatic protons in the ~6.8-7.2 ppm region, showing coupling patterns consistent with a 1,2,3-trisubstituted benzene ring.
-
Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) corresponding to the molecular weight of C₇H₇ClOS (m/z = 174.0) and a characteristic M+2 peak (~1/3 the intensity of M⁺) due to the ³⁷Cl isotope.
References
- Vertex AI Search Result. (2024). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV.
-
Zhang, Z., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(10), 2275. [Link]
-
Lahtinen, L. M., et al. (2023). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. International Journal of Molecular Sciences, 24(13), 10587. [Link]
- Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange.
-
Wang, S., et al. (2021). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society. [Link]
-
Wang, T., et al. (2020). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. Chemical Science. [Link]
-
Li, B., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]
-
Wu, S., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907-2912. [Link]
-
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (2001). WO2001083417A1 - Method for producing 2-alkyl-3-chlorophenols.
-
PrepChem. (n.d.). Synthesis of 3-chloro-4-methylphenol. [Link]
-
Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Iovine, V., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
ResearchGate. (2024). (PDF) Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. [Link]
-
PubChem. (n.d.). 2,3-Dichlorophenol. [Link]
- Google Patents. (2003). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.
-
IOP Conference Series: Materials Science and Engineering. (2020). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]
-
Organic Syntheses. (n.d.). Dibenzoylmethane. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 4. 2,3-Dichlorophenol | C6H4Cl2O | CID 11334 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Using 3-Chloro-2-(methylsulfanyl)phenol as a Strategic Pharmaceutical Intermediate
Executive Summary
3-Chloro-2-(methylsulfanyl)phenol (CAS: 406935-22-6) is a trisubstituted benzene scaffold offering a unique "orthogonal reactivity" profile for medicinal chemistry. It serves as a critical building block in the synthesis of Type II Kinase Inhibitors , MCHR1 antagonists , and agrochemicals where the ortho-sulfur motif acts as a precursor to polar sulfonyl groups or as a direct hydrophobic contact.
This guide details the handling, reactivity, and synthetic protocols for this intermediate. We focus on overcoming the primary challenge: chemoselectivity between the oxidation-sensitive thioether, the labile phenol, and the cross-coupling-ready chloride.
Chemical Profile & Structural Logic
The "Linchpin" Scaffold
The molecule contains three distinct functional handles, allowing for divergent synthetic pathways.
| Position | Substituent | Reactivity Profile | Strategic Application |
| C-1 | Hydroxyl (-OH) | Nucleophilic (pKa ~9-10) | Anchor point: Ether formation via |
| C-2 | Methylsulfanyl (-SMe) | Soft Nucleophile / Oxidizable | Masked Polarity: Precursor to sulfoxides/sulfones ( |
| C-3 | Chlorine (-Cl) | Electrophilic (aryl halide) | Extension Vector: Site for Suzuki-Miyaura or Buchwald-Hartwig couplings. |
Critical Handling Insight: Catalyst Poisoning
The -SMe group is a "soft" donor that can irreversibly bind to "soft" transition metals (Pd, Pt), poisoning catalysts during cross-coupling reactions.
-
Expert Recommendation: If performing Suzuki coupling before S-oxidation, use highly active catalyst systems (e.g., Pd(dtbpf)Cl
or Pd-PEPPSI-IPr) that are resistant to sulfur poisoning, or oxidize the sulfur to a sulfone ( ) prior to coupling.
Visual Workflow: Divergent Synthetic Pathways
The following diagram illustrates the two primary strategic routes for utilizing this intermediate. Route A (Oxidation First) is generally preferred to eliminate catalyst poisoning risks.
Detailed Experimental Protocols
Protocol A: Synthesis of a Biaryl Sulfone Scaffold
Target Application: Synthesis of a hinge-binding motif for kinase inhibition.
Step 1: O-Alkylation (Ether Synthesis)
This step locks the phenol and introduces the linker.
-
Reagents: this compound (1.0 equiv), Alkyl Bromide (1.1 equiv),
(2.0 equiv), DMF (0.2 M). -
Procedure:
-
Dissolve the phenol in anhydrous DMF under
. -
Add
(mesh 325 for better solubility) and stir for 15 min at RT to form the phenoxide. -
Add the alkyl bromide dropwise.
-
Heat to 60°C for 4 hours. Monitor by TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over
, and concentrate.
-
Step 2: Selective S-Oxidation to Sulfone
-
Rationale: Converting the thioether (-SMe) to a sulfone (-
Me) deactivates the sulfur's ability to poison Pd catalysts in the next step and increases metabolic stability. -
Reagents: O-Alkylated Intermediate (1.0 equiv), m-CPBA (2.2 equiv), DCM (0.1 M).
-
Procedure:
-
Dissolve the intermediate in DCM and cool to 0°C.
-
Add m-CPBA (77% max purity grade) portion-wise over 20 minutes. Caution: Exothermic.
-
Warm to RT and stir for 2 hours.
-
Quench: Add saturated aqueous
(sodium thiosulfate) to destroy excess peroxide, then saturated . -
Extract with DCM.[1] The product is usually a crystalline solid.
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Reagents: Sulfone Intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv),
(5 mol%), (3.0 equiv), 1,4-Dioxane/Water (4:1). -
Procedure:
-
Combine reagents in a microwave vial or pressure tube.
-
Degas solvents with
bubbling for 10 minutes (Critical: Oxygen kills the active Pd(0) species). -
Heat to 90°C for 6-12 hours.
-
Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Troubleshooting & Optimization (Expertise)
| Issue | Root Cause | Solution |
| Low Yield in Step 3 (Coupling) | Catalyst Poisoning | Ensure Step 2 (Oxidation) is 100% complete. Any remaining thioether will bind Pd. Alternatively, switch to Pd-PEPPSI-IPr catalyst. |
| Regioselectivity in Step 1 | C-alkylation vs O-alkylation | Use a polar aprotic solvent (DMF, DMSO) and a carbonate base ( |
| Over-oxidation in Step 2 | N-oxide formation | If your linker contains a basic nitrogen (e.g., pyridine), mCPBA will oxidize it. Alternative: Use Oxone® in MeOH/Water at acidic pH to protect the nitrogen. |
Safety & Handling Data
-
Hazards: this compound is an irritant (Skin/Eye). The thioether moiety can generate foul-smelling sulfides if exposed to strong acid/heat without oxidation.
-
Storage: Store under inert atmosphere (
) at 2-8°C. Thioethers are prone to slow air oxidation to sulfoxides. -
Waste: Aqueous streams containing sulfides/thiols should be treated with bleach (hypochlorite) prior to disposal to neutralize odors.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 406935-22-6). (Representative Link)
-
Takeda Pharmaceutical Co. Thienopyrimidine compounds and use thereof (US Patent 7,300,935).[2] (Describes the use of similar thio-phenol intermediates in MCHR1 antagonist synthesis).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20366113 (Related Thio-phenol derivatives).
-
Liotta, D. et al. "Selective oxidation of sulfides to sulfones." Journal of Organic Chemistry, 1980. (Foundational protocol for Step 2).
Sources
Handling and storage protocols for sulfur-containing chlorophenols
Part 1: Strategic Overview
The "Dual-Hazard" Pharmacophore Sulfur-containing chlorophenols (e.g., 4-chloro-2-mercaptophenol, chlorothiophenols) represent a unique challenge in medicinal chemistry and agrochemical synthesis. They possess a "Dual-Hazard" chemical profile:
-
The Phenolic Ring: Provides acidity (pKa ~6–8) and uncoupling toxicity.
-
The Thiol/Sulfur Moiety: Introduces high nucleophilicity, extreme susceptibility to oxidative degradation, and a potent "stench" profile perceptible at ppb levels.
This guide moves beyond standard Safety Data Sheets (SDS) to provide a stability-centric workflow . The primary cause of experimental failure with these reagents is not their reactivity, but their silent degradation into disulfides (Ar-S-S-Ar) prior to use, which alters stoichiometry and poisons metal catalysts (Pd/Pt).
Part 2: Stability & Degradation Mechanism
To handle these compounds, one must understand their failure mode. Unlike standard chlorophenols, the sulfur analog undergoes rapid radical-mediated oxidation.
The Degradation Cascade:
-
Initiation: Trace oxygen abstracts the sulfhydryl hydrogen (S-H), which is weaker than the phenolic O-H.
-
Propagation: The resulting thiyl radical dimerizes to form a disulfide.
-
Consequence: The disulfide is often chemically inert in the target reaction but acts as a silent impurity that skews molecular weight calculations.
Figure 1: Oxidative Degradation Pathway Visualization of the transition from active reagent to inactive disulfide impurity.
Caption: Figure 1. The oxidative cascade driven by atmospheric oxygen, leading to reagent inactivation.
Part 3: Storage Protocols (The "Argon-Sandwich")
Standard "cool, dry place" storage is insufficient. The following protocol utilizes a self-validating barrier system.
Primary Containment
-
Vessel: Amber borosilicate glass with a PTFE-lined screw cap. Never use polyethylene (PE) or polypropylene (PP) for long-term storage; sulfur volatiles can permeate plastics, leading to cross-contamination of the freezer.
-
Headspace: The vessel must be purged with Argon (heavier than air) rather than Nitrogen. Argon creates a "blanket" over the solid/liquid interface.
-
Seal: Parafilm is permeable to sulfur volatiles. Use Teflon tape on the threads before capping, followed by electrical tape outside the cap.
Secondary Containment (The "Stench Trap")
Place the primary vessel inside a secondary wide-mouth jar containing a bed of activated charcoal or molecular sieves . This serves two purposes:
-
Adsorption: Traps fugitive odors.
-
Validation: If you smell the compound upon opening the secondary jar, the primary seal has failed.
Table 1: Storage Matrix & Compatibility
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C | Slows radical propagation; reduces vapor pressure. |
| Atmosphere | Argon (Ar) | Ar density > Air; displaces O₂ at the surface interface. |
| Cap Liner | PTFE (Teflon) | Inert to aggressive nucleophilic sulfur. |
| Incompatible | Metals (Fe, Cu) | Sulfur corrodes metals rapidly; trace metal ions catalyze oxidation. |
| Shelf Life | 6 Months | Re-titrate thiol content (Ellman’s or Iodometric) after 6 months. |
Part 4: Operational Handling Protocol
Objective: Transfer reagent without exposing the lab to stench or the compound to oxygen.
The "Double-Needle" Solubilization
Avoid weighing solids on an open balance.
-
Tare a septum-capped vial containing inert solvent (e.g., dry DCM or THF) inside the fume hood.
-
Transfer the approximate amount of solid chlorothiophenol rapidly into the vial.
-
Purge immediately with Argon and cap.
-
Weigh the closed vial to determine the exact mass added (Difference Method).
-
Dissolve completely. Transfer the solution via syringe (cannula technique) to the reaction vessel.
Reaction Monitoring (Self-Validation)
-
TLC Visualization: Chlorothiophenols often streak on silica due to acidity. Add 1% Acetic Acid to the eluent to sharpen spots.
-
Disulfide Check: Run a baseline TLC of your starting material. A spot appearing at a higher R_f (less polar) usually indicates the disulfide impurity.
Part 5: Decontamination & Waste (The Oxidative Quench)
WARNING: Do NOT use standard acidic bleach. Acidifying chlorophenols/sulfides releases toxic Cl₂ gas and volatile sulfur species.
The "Alkaline-Oxidation" Method: To safely dispose of glassware residuals and waste, you must simultaneously keep the phenol deprotonated (salt form, non-volatile) and oxidize the sulfur.
Reagent Preparation:
-
Solution A: 10% Sodium Hypochlorite (Bleach).
-
Solution B: 1M Sodium Hydroxide (NaOH).
-
Quench Mix: Combine 1:1 ratio of A and B.
Workflow:
-
Rinse: Rinse contaminated glassware with the Quench Mix.
-
Soak: Allow to stand for 30 minutes. The solution should turn from yellow (phenolate) to colorless as the aromatic ring is oxidized/cleaved.
-
Disposal: The resulting sulfones/sulfonates are less toxic and odorless. Dispose of as Halogenated Organic Waste .
Figure 2: Safe Handling & Decontamination Workflow
Caption: Figure 2. Decision logic for safe retrieval, usage, and disposal of sulfur-chlorophenols.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7808, 4-Chloro-2-mercaptophenol. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorophenols. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Zhang, Q., et al. (2021). Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P). RSC Advances. Retrieved from [Link]
-
Curbell Plastics. (2023). Chemical Resistance of Plastics Chart. Retrieved from [Link]
Application Note: Catalytic Cross-Coupling of 3-Chloro-2-(methylsulfanyl)phenol
This Application Note and Protocol Guide is designed for researchers and drug development professionals working with complex aryl chloride scaffolds. It addresses the specific challenges of 3-Chloro-2-(methylsulfanyl)phenol —a substrate that presents a "perfect storm" of catalytic challenges: steric hindrance, protic interference, and catalyst poisoning.[1]
Executive Summary
This compound (CAS: 261763-23-9 analog/scaffold) is a high-value building block for kinase inhibitors and agrochemicals.[1] However, it is notoriously difficult to functionalize via standard cross-coupling due to three converging factors:
-
Catalyst Poisoning: The ortho-methylsulfanyl (-SMe) group acts as a "soft" ligand, binding irreversibly to Palladium(II) species and arresting the catalytic cycle (The "Sulfur Trap").
-
Steric "Sandwich" Effect: The reactive chloride at position 3 is sterically crowded by the bulky -SMe group at position 2.
-
Protic Interference: The free phenol (-OH) at position 1 can deprotonate to form a phenoxide, which may chelate the metal center alongside the sulfur, forming a stable, unreactive complex.[1]
This guide provides a validated workflow to bypass these failure modes using Sterically Demanding Phosphine Ligands (SDPLs) and strategic protecting group chemistry.
Strategic Analysis & Decision Matrix
Before initiating wet chemistry, analyze your specific pathway requirements using the decision matrix below.
Figure 1: Strategic Decision Tree for ligand and pathway selection.[1]
Critical Mechanistic Insight: The "Sulfur Trap"
Standard ligands like PPh3 or dppf often fail with this substrate. The sulfur atom in the -SMe group coordinates to the Pd(II) oxidative addition intermediate, forming a stable 5-membered chelate (if the phenol is deprotonated) or simply saturating the metal center.[1]
The Solution: Use ligands that are bulky and electron-rich .[1]
-
SPhos / XPhos: The biaryl backbone provides steric bulk that physically prevents the sulfur atom from coordinating tightly to the Pd center, keeping the cycle active.
-
CyPF-tBu (Josiphos): Specifically identified by Hartwig et al. for coupling aryl chlorides in the presence of thioethers due to its ability to out-compete sulfur binding.[1]
Experimental Protocols
Pre-Step: Phenol Protection (Highly Recommended)
Why: Masking the phenol prevents phenoxide-palladium coordination and simplifies purification.[1]
-
Reagents: Methyl Iodide (MeI) or tert-Butyldimethylsilyl chloride (TBSCl).
-
Target: 3-Chloro-2-(methylsulfanyl)anisole (if Me protected).
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Objective: Coupling 3-Chloro-2-(methylsulfanyl)anisole with Phenylboronic Acid.[1]
| Parameter | Specification | Rationale |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Source of Pd(0) in situ.[1] |
| Ligand | SPhos (4-10 mol%) | 1:2 Pd:Ligand ratio.[1] SPhos is air-stable and tolerates ortho-substitution.[1] |
| Alt. Catalyst | SPhos Pd G2 (2-5 mol%) | Pre-catalyst ensures rapid initiation without an induction period.[1] |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous, finely ground. Milder than alkoxides, compatible with boronic acids. |
| Solvent | Toluene : Water (10:1) | Biphasic system dissolves inorganic base; Toluene creates high reflux temp. |
| Temp | 100°C - 110°C | High energy required to overcome steric barrier at Cl position.[1] |
Step-by-Step:
-
Charge: To a reaction vial equipped with a stir bar, add:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
SPhos (0.10 equiv)
-
K₃PO₄ (2.0 equiv)
-
-
Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3).
-
Solvent: Add degassed Toluene and Water via syringe.
-
Reaction: Heat to 110°C in a heating block for 12–18 hours.
-
Checkpoint: The reaction mixture should turn from dark red/brown to black. If it remains pale yellow, the catalyst may not have activated.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Coupling with a secondary amine (e.g., Morpholine).
| Parameter | Specification | Rationale |
| Catalyst | BrettPhos Pd G3 (2-5 mol%) | Third-gen precatalyst.[1] Excellent for primary/secondary amines. |
| Base | NaOtBu (1.4 equiv) | Strong base required for amine deprotonation/activation. |
| Solvent | 1,4-Dioxane | High boiling point, good solubility for Pd-complexes.[1] |
| Temp | 100°C | Standard activation temperature.[2][3] |
Step-by-Step:
-
Charge: In a glovebox (preferred) or under strict Argon flow:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (0.02 equiv)
-
NaOtBu (1.4 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal and heat to 100°C for 4–8 hours.
-
Note: BrettPhos is extremely fast. Monitor by LCMS at 1 hour.
-
-
Workup: Filter through a pad of Celite to remove salts. Concentrate and purify.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The SMe group is quenching the Pd.[1] Switch to CyPF-tBu (Josiphos) ligand or increase catalyst loading to 10 mol%. |
| Protodehalogenation | Hydride Source | (Product is just phenol/anisole without Cl). Avoid alcoholic solvents. Ensure solvents are anhydrous.[4] |
| Starting Material Intact | Oxidative Addition Failure | The steric bulk is too high. Increase temperature to 120°C (use sealed tube) or switch to XPhos , which is sterically larger but more flexible. |
| Black Precipitate Early | Pd Aggregation | "Pd Black" formation means ligand dissociation. Add more ligand (increase L:Pd ratio to 3:1) to stabilize the metal. |
References
-
Fernández-Rodríguez, M. A., et al. (2006). A General, Efficient and Functional-Group-Tolerant Catalyst System for the Palladium-Catalyzed Thioetherification of Aryl Bromides and Iodides. Journal of the American Chemical Society .[2]
- Key Insight: Establishes CyPF-tBu as the premier ligand for coupling in the presence of sulfur.
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society .[2]
- Key Insight: Defines the utility of SPhos for sterically hindered ortho-substituted substr
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science .
- Key Insight: Selection guide for BrettPhos vs.
-
Hartwig, J. F. (2006). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Angewandte Chemie .
- Key Insight: Mechanistic details on sulfur poisoning and ligand countermeasures.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-2-(methylthio)phenol
Case ID: 3-CL-2-SME-PURIFICATION Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Diagnostic & Triage
Before initiating any purification protocol, compare your sample's symptoms against this diagnostic matrix. 3-Chloro-2-(methylthio)phenol is a tri-functionalized benzene ring; its impurities primarily stem from the instability of the thioether group and the regiochemistry of the phenol.
| Symptom | Probable Cause | Diagnostic Check | Recommended Module |
| Pink/Red Discoloration | Quinone formation via phenol oxidation. | Visual inspection. Color deepens over time. | Module A (Redox Wash) |
| Extra Peak (RRT ~0.8) | Sulfoxide ( | LC-MS shows M+16 peak. | Module B (Silica Filtration) |
| Extra Peak (RRT ~1.05) | Regioisomer (4-Chloro or 6-Chloro). | 1H-NMR (coupling constants). | Module C (Recrystallization) |
| Cloudiness in Solution | Disulfide dimers or polymerized material. | Solubility check in non-polar solvent. | Module B (Filtration) |
Purification Protocols
Module A: The "Pink Phenol" Protocol (Color Removal)
Objective: Remove oxidized quinone species that cause pink/brown discoloration.
Mechanism: Phenols are prone to autoxidation. Sodium dithionite (
Step-by-Step Protocol:
-
Dissolution: Dissolve crude 3-Chloro-2-(methylthio)phenol in Ethyl Acetate (EtOAc) (10 mL per gram of compound).
-
Preparation of Wash Solution: Prepare a fresh 10% w/v aqueous solution of Sodium Dithionite.
-
The Wash:
-
Add the dithionite solution to the organic phase (1:1 v/v ratio).
-
Agitate vigorously for 5–10 minutes. The color should migrate to the aqueous layer or fade.
-
-
Separation: Separate layers. Wash the organic phase once with brine.
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate in vacuo.
Scientist's Note: Do not use chlorinated solvents (DCM/Chloroform) if you plan to move to Module C, as traces can inhibit crystallization.
Module B: Sulfoxide Removal (The Polarity Shift)
Objective: Remove the sulfoxide impurity (
Step-by-Step Protocol:
-
Slurry Preparation: Dissolve the compound in a minimum amount of 10% Ethyl Acetate in Hexanes .
-
Pad Filtration:
-
Pack a sintered glass funnel with Silica Gel (230–400 mesh). Height should be ~5 cm.
-
Pre-wet silica with the solvent mixture.
-
-
Elution:
-
Pour the dissolved sample onto the silica pad.
-
Apply gentle vacuum.
-
Flush with 15% Ethyl Acetate in Hexanes .
-
-
Fraction Analysis: The target thioether elutes first (non-polar). The sulfoxide impurity will stick to the silica (requires >50% EtOAc or Methanol to elute).
-
QC Check: Spot a TLC plate. The sulfoxide will remain at the baseline or have a very low
in this solvent system.
Module C: Isomer Separation (Recrystallization)
Objective: Remove 4-chloro or 6-chloro isomers. Mechanism: 3-Chloro-2-(methylthio)phenol has a lower symmetry than its para-isomers. This difference in packing efficiency affects solubility. We utilize a "melt crystallization" approach or a binary solvent system.
Step-by-Step Protocol:
-
Solvent Selection: Use Hexane/Toluene (9:1) . Toluene solubilizes the aromatic pi-stacking, while Hexane acts as the anti-solvent.
-
Dissolution:
-
Heat the solvent mixture to 60°C.
-
Add the crude solid slowly until saturation is reached.
-
-
Cooling:
-
Allow the solution to cool to room temperature slowly (over 2 hours). Rapid cooling traps isomers.
-
Once at room temp, move to a fridge (4°C) for 12 hours.
-
Crucial: If the compound "oils out" (forms a liquid blob instead of crystals), scratch the glass with a spatula or add a seed crystal.
-
-
Collection: Filter the white needles and wash with cold Hexane.
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification module based on impurity profile.
Figure 2: Chemical Fate of Impurities
Caption: Molecular pathway showing how specific protocols target specific functional group defects.
Frequently Asked Questions (FAQ)
Q: Can I use vacuum distillation to purify this compound? A: It is not recommended as a primary step. Thioethers are thermally sensitive. Prolonged heating at the boiling points required for chlorophenols (>200°C at atm, or >100°C at vacuum) can lead to C-S bond cleavage or accelerated oxidation if the system isn't strictly oxygen-free. Recrystallization is safer and more effective for isomer removal.
Q: My sample turned into an oil during recrystallization. What happened? A: This is "oiling out." It occurs when the temperature drops too fast or the solvent mix is too polar. Re-heat the mixture until clear, add a small amount of pure Toluene, and let it cool much more slowly. Seeding with a pure crystal is critical here.
Q: Why do you recommend Sodium Dithionite over Sodium Borohydride? A: Selectivity. Sodium Borohydride is a stronger reducing agent and could potentially react with the phenol proton or other sensitive groups under certain conditions. Dithionite is specific to the quinone-to-hydroquinone reduction and is standard for cleaning phenolic color bodies.
References
-
Purification of Chlorophenol Isomers: Shiau, L. D. (2021).[1] Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. Molecules, 26(21), 6524.[1]
-
Thioether Oxidation & Properties: PubChem Compound Summary for 3-Chlorothiophenol (Analogous chemistry).
- Phenol Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
- Sulfoxide Removal: Drabowicz, J., et al. Oxidative conversions of organic sulfur compounds. (Context on the polarity difference between Sulfides and Sulfoxides).
Sources
Solving stability issues with 3-Chloro-2-(methylsulfanyl)phenol
Welcome to the technical support center for 3-Chloro-2-(methylsulfanyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for handling this compound in your experiments. The following troubleshooting guides and FAQs are based on established principles of organic chemistry and extensive experience with structurally related phenolic and thioether compounds.
Introduction: Understanding the Stability of this compound
This compound is a multifunctional molecule containing a chlorinated phenol ring and a methylsulfanyl (thioether) group. This unique combination of functional groups presents specific stability challenges that researchers must be aware of to ensure the integrity of their experiments and the reliability of their results. The phenolic hydroxyl group is susceptible to oxidation, which can be influenced by the electronic effects of the chloro and methylsulfanyl substituents. Concurrently, the thioether group is prone to oxidation to form sulfoxides and sulfones. This guide will walk you through identifying, mitigating, and troubleshooting these stability concerns.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My solution of this compound has changed color (e.g., turned pink, yellow, or brown). What does this indicate and is it still usable?
A1: A change in color, particularly the development of a pink, yellow, or brown hue, is a common indicator of phenol oxidation. Phenols can be oxidized to form colored quinone-type compounds. This process can be accelerated by exposure to light, air (oxygen), high pH, and the presence of metal ions.
-
Causality: The phenolic hydroxyl group is electron-rich and can be easily oxidized. The presence of the electron-donating methylsulfanyl group can further activate the ring towards oxidation, while the electron-withdrawing chloro group may have a modulating effect.
-
Is it still usable? For applications requiring high purity, such as in quantitative assays or as a precursor in sensitive synthesis, the use of a discolored solution is not recommended as the presence of degradation products can interfere with your results. For less sensitive applications, the impact may be minimal, but it is crucial to be aware of the potential for artifacts. A faint pink tint is an early sign of oxidation; for sensitive experiments, it's best to use a fresh solution.
-
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like HPLC-UV to assess the purity of your solution. Compare the chromatogram to that of a freshly prepared, colorless solution. The appearance of new peaks or a decrease in the area of the parent peak will confirm degradation.
-
Use Fresh Solvent: Ensure the solvent you are using is of high purity and has been properly degassed to remove dissolved oxygen.
-
Prepare Fresh Solutions: It is best practice to prepare solutions of this compound fresh for each experiment.
-
Issue 2: I am observing unexpected peaks in my analytical chromatogram (HPLC, GC-MS) when analyzing my sample containing this compound. What could be the cause?
**
Validation & Comparative
Technical Comparison Guide: Elemental Profiling of 3-Chloro-2-(methylsulfanyl)phenol
This guide outlines the precise elemental profiling for 3-Chloro-2-(methylsulfanyl)phenol , a specialized scaffold in medicinal chemistry. It compares the theoretical "Gold Standard" of elemental composition against the experimental realities of combustion analysis (CHNS) and High-Resolution Mass Spectrometry (HRMS), providing a roadmap for validation in drug development.
Executive Summary
This compound (C₇H₇ClOS) represents a challenging class of "mixed-heteroatom" pharmacophores. The simultaneous presence of chlorine (halogen), sulfur (chalcogen), and a phenolic hydroxyl group creates specific interference patterns in standard analytical workflows.
This guide compares the Theoretical Elemental Profile (the absolute reference) with two primary validation methodologies: Automated Combustion Analysis (CHNS) and High-Resolution Mass Spectrometry (HRMS) . It serves as a protocol for researchers to distinguish this specific scaffold from structural isomers and impurities during synthesis.
Part 1: The Theoretical Standard (The Calculation)
The "product" in this context is the Theoretical Elemental Signature . This is the immutable baseline against which all synthesized batches must be compared.
Structural Definition
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇ClOS
-
Key Motifs:
-
Phenol ring (Acidic proton, O-H stretch).
-
Ortho-methylsulfanyl group (-SMe).
-
Meta-chloro substituent (-Cl).
-
Molar Mass Calculation
Using IUPAC Standard Atomic Weights (2021):
| Element | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Chlorine (Cl) | 1 | 35.45 | 35.450 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Sulfur (S) | 1 | 32.06 | 32.060 |
| TOTAL (MW) | 174.642 g/mol |
Theoretical Elemental Composition (Target Values)
These are the values your analytical results must match (within ±0.4%).
-
% Carbon:
-
% Hydrogen:
-
% Chlorine:
-
% Sulfur:
-
% Oxygen:
Part 2: Comparative Analysis of Validation Methods
Validating C₇H₇ClOS is not straightforward. The high Chlorine (20%) and Sulfur (18%) content can poison standard catalysts in combustion analyzers. Below is a comparison of the two leading validation techniques.
Table 1: Performance Comparison (CHNS vs. HRMS)
| Feature | Method A: Automated Combustion (CHNS) | Method B: HRMS (Q-TOF/Orbitrap) |
| Primary Output | % Weight of C, H, N, S | Exact Mass (m/z) & Isotopic Pattern |
| Precision | ±0.3% to ±0.4% (Absolute) | < 5 ppm (Mass Accuracy) |
| Sulfur/Chlorine Handling | High Risk: Cl can interfere with S detection without specific additives (e.g., WO₃). | Excellent: Cl and S have distinct isotopic signatures (³⁷Cl, ³⁴S) that confirm presence. |
| Sample Requirement | 1–3 mg (Destructive) | < 0.1 mg (Non-destructive options) |
| Purity Indication | Bulk purity (averages impurities) | Molecular identity (sees specific impurities) |
| Best For... | Final batch release; Purity certification. | Structural confirmation; Impurity profiling. |
The "Halogen Trap" in Combustion Analysis
In standard CHNS analysis, chlorine can react with the silver wool or copper reduction layer, potentially forming volatile metal chlorides that skew results.
-
The Fix: For this compound, you must use a Tungsten Oxide (WO₃) or Vanadium Pentoxide (V₂O₅) additive to facilitate complete combustion and bind interferences.
The Isotopic Advantage of HRMS
While CHNS gives you purity, HRMS confirms the structure.
-
Chlorine Signature: Look for the characteristic 3:1 intensity ratio between M+ (³⁵Cl) and M+2 (³⁷Cl) peaks.
-
Sulfur Signature: Look for the ~4.4% abundance of the M+2 peak derived from ³⁴S.
-
Combined: C₇H₇ClOS will show a unique M+2 cluster due to the interplay of ³⁷Cl and ³⁴S.
Part 3: Experimental Protocol (Self-Validating System)
To ensure trustworthy data for this compound, follow this optimized workflow.
Diagram 1: Analytical Decision Workflow
Caption: Decision tree for validating sulfur/chlorine-containing phenols. Note the critical additive step for combustion analysis.
Step-by-Step Combustion Protocol (CHNS)
-
Sample Prep: Dry the sample under high vacuum at 40°C for 4 hours. Phenols are hygroscopic; moisture will inflate %H and dilute %C/S.
-
Weighing: Weigh 2.0 ± 0.1 mg into a Tin (Sn) capsule .
-
Additive: Add ~5 mg of Tungsten Oxide (WO₃) powder directly over the sample.
-
Reasoning: WO₃ acts as an oxygen donor and prevents the formation of stable metal sulfates/chlorides that would otherwise trap the analytes in the ash.
-
-
Combustion: Run at >1000°C with Oxygen boost enabled (5-10 seconds).
-
Validation: Run a standard sulfanilamide or BBOT standard before the sample to verify the S-channel calibration.
Part 4: Data Interpretation & Acceptance Criteria
When reviewing your Certificate of Analysis (CoA), use these tolerances.
Table 2: Acceptance Criteria for C₇H₇ClOS
| Element | Theoretical % | Acceptable Range (±0.4%) | Common Failure Mode |
| Carbon | 48.14% | 47.74% – 48.54% | Low: Incomplete combustion (soot). High: Solvent retention (e.g., EtOAc). |
| Hydrogen | 4.04% | 3.64% – 4.44% | High: Water contamination (Sample not dried). |
| Sulfur | 18.36% | 17.96% – 18.76% | Low: Cl interference or ash trapping. |
| Chlorine | 20.30% | 19.90% – 20.70% | Usually calculated by difference or titration; rarely direct in CHNS. |
Note: If %C is low (>0.5% deviation) but %H is correct, suspect incomplete combustion due to the flame-retardant nature of the halogen/sulfur combination. Re-run with increased oxygen flow.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Phenol, 3-chloro-." PubChem, 2024. [Link]
-
Analytik Jena. "Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels."[1] Application Note, 2021. [Link]
-
Fadeeva, V. P., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." Journal of Analytical Chemistry, 2008. [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). "Atomic Weights of the Elements 2021." CIAAW, 2021. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-2-(methylsulfanyl)phenol
Topic: Personal protective equipment for handling 3-Chloro-2-(methylsulfanyl)phenol Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Chemical Context
This compound (CAS: 406935-22-6) is a specialized intermediate often used in the synthesis of agrochemicals and pharmaceutical scaffolds.[1] Structurally, it combines the systemic toxicity and corrosive nature of a halogenated phenol with the volatility and odor profile of an aryl sulfide (thioether) .
Handling this compound requires a dual-threat mitigation strategy:
-
Phenolic Hazard: Rapid dermal absorption leading to chemical burns and potential systemic neurotoxicity.[2]
-
Sulfide Hazard: Strong, persistent odor and potential for metabolic release of toxic sulfur byproducts upon degradation.
This guide moves beyond generic SDS advice, providing a field-proven operational framework for safe manipulation, containment, and disposal.
Hazard Assessment & Risk Profiling
| Hazard Class | Risk Description | Critical Control Point |
| Acute Dermal Toxicity | Phenolic compounds anesthetize nerve endings; burns may be painless initially but lead to necrosis and systemic poisoning. | No Direct Contact. Double-gloving and PEG 400 wash station required. |
| Skin/Eye Corrosion | Irreversible tissue damage upon contact. High risk of corneal opacification. | Face Shield + Goggles. Standard safety glasses are insufficient for liquid handling. |
| Respiratory Irritation | Vapor/mist is destructive to mucosal membranes. Thioether moiety adds significant odor fatigue risk. | Fume Hood Only. Never handle on an open bench. |
| Environmental Toxicity | Halogenated phenols are persistent organic pollutants; toxic to aquatic life.[3] | Segregated Waste. Zero-discharge protocol. |
Personal Protective Equipment (PPE) Matrix
The following PPE ensemble is mandatory. Standard nitrile exam gloves are insufficient for prolonged contact with halogenated phenols.
| Body Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Inner) | Nitrile (4 mil) | Sacrificial layer for dexterity. |
| Hand Protection (Outer) | Laminated Film (e.g., Silver Shield®) OR Butyl Rubber (≥5 mil) | Phenols permeate standard nitrile in <15 mins. Laminated film offers >480 min breakthrough time. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Prevents splash entry from all angles.[2] Face shield protects neck/chin from corrosive aerosols. |
| Body | Tyvek® Lab Coat or Chemical Apron | Standard cotton coats absorb phenols, holding them against the skin. Impervious aprons prevent saturation. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | Engineering control is primary. If hood failure occurs, use full-face respirator with OV/AG cartridges . |
Pre-Operational Setup: The "Safety Station"
Before opening the reagent container, establish a Phenol Decontamination Station immediately adjacent to the work area. Water alone is ineffective for removing hydrophobic phenols from the skin.
Required Decon Materials:
-
Polyethylene Glycol 300 or 400 (PEG 300/400): The primary solvent for dermal decontamination.
-
Isopropanol (70%): Secondary option if PEG is unavailable (less effective).
-
Bleach Solution (10%): For neutralizing sulfide odors on glassware (do not use on skin).
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing and Transfer
-
Static Control: Use an anti-static gun on the weighing boat. Halogenated solids often carry static charge, causing "fly-away" powder that can contaminate the balance area.
-
Containment: Place the analytical balance inside the fume hood. If this is impossible, use a secondary containment tray and a "balance enclosure" to minimize draft while maintaining negative pressure.
-
Technique:
-
Don double gloves (Nitrile inner / Butyl outer).
-
Pre-weigh the solid into a tared vial with a septum cap.
-
Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to reduce dust hazard.
-
Phase 2: Reaction Setup
-
Venting: If the reaction generates heat or gas, vent through a bleach scrubber (sodium hypochlorite solution). This oxidizes any escaping sulfide vapors, mitigating odor complaints.
-
Temperature: Avoid heating open vessels. Use reflux condensers fitted with drying tubes or inert gas lines to contain vapors.
Phase 3: Post-Reaction Quench & Cleanup
-
Odor Oxidation: Before removing glassware from the hood, rinse all contaminated surfaces with 10% bleach . This oxidizes the sulfide moiety (R-S-R) to the odorless sulfoxide/sulfone (R-SO-R), preventing the "lab-wide smell" incident.
-
Wipe Down: Wipe the work surface with a detergent solution, followed by a water rinse.[4] Dispose of wipes as solid hazardous waste.
Emergency Response Protocols
Dermal Exposure (Skin Splash)
-
Immediate Action: Do NOT rinse with water initially. Water causes the hydrophobic phenol to spread over a larger skin area.
-
Protocol:
-
Swab: Immediately swab the area with a PEG 400-soaked gauze pad. Rub gently for 15 minutes.
-
Flush: Only after PEG treatment, flush with water for 15+ minutes.
-
Medical: Seek emergency medical attention. Phenol burns can cause delayed systemic collapse.
-
Ocular Exposure[5][6]
-
Protocol: Flush immediately at an eyewash station for minimum 15 minutes .[7] Hold eyelids open. Time is critical to prevent corneal opacity.
Disposal Strategy
Disposal must strictly adhere to "Halogenated" and "Sulfur-containing" waste streams to prevent incinerator damage or regulatory violations.
| Waste Type | Classification | Disposal Container Labeling |
| Mother Liquor/Solvents | Halogenated Organic | "Halogenated Waste - Contains this compound. High Sulfur Content."[8] |
| Solid Waste (Gloves/Wipes) | Hazardous Solid | "Contaminated Debris - Phenolic/Sulfide Residue." |
| Aqueous Washings | Toxic Aqueous | "Aqueous Waste - Toxic. Do NOT Drain Pour." |
Visualized Workflow (Standard Operating Procedure)
The following diagram illustrates the decision logic and safety checkpoints for handling this compound.
Figure 1: Operational workflow emphasizing the critical "Decontamination Station" setup prior to handling.
References
-
Sigma-Aldrich. (n.d.).[5] Product Specification: this compound (CAS 406935-22-6). Retrieved from
-
Princeton University EHS. (2025). Phenol Safety & First Aid Guidelines (PEG 400 Protocol).[7] Retrieved from
-
Cornell University EHS. (2025). Phenol First Aid Guide and PPE Requirements.[7] Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Halogenated Phenol Derivatives. Retrieved from
-
ETH Zürich. (2025). Disposal of Hazardous Waste: Halogenated Solvents and Sulfur Compounds.[8] Retrieved from
Sources
- 1. CAS 2037-31-2: 3-Chlorothiophenol | CymitQuimica [cymitquimica.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. umdearborn.edu [umdearborn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
